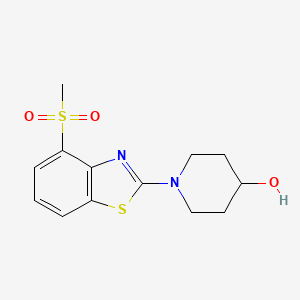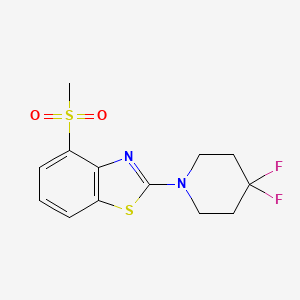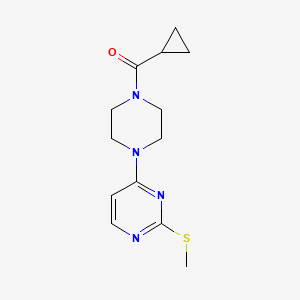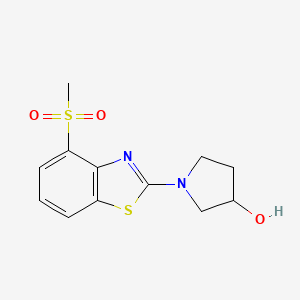![molecular formula C15H16ClN5O B6460393 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one CAS No. 2549048-27-1](/img/structure/B6460393.png)
4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have diverse pharmacological activities . They are used in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
Quinoxalines can be synthesized via many different methods of synthetic strategies . For instance, one common method involves the condensation of o-phenylenediamine with glyoxal .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions .Scientific Research Applications
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown promise as potential anti-cancer agents. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Mechanisms include interference with cell cycle progression and modulation of key signaling pathways .
Anti-Microbial Activity
The quinoxaline moiety exhibits antibacterial and antifungal properties. Researchers have investigated its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. Quinoxaline derivatives may serve as novel antimicrobial agents .
Anti-Convulsant Activity
Studies suggest that certain quinoxaline compounds possess anti-convulsant properties. These derivatives may modulate neuronal excitability and inhibit seizures. Further research is needed to elucidate their mechanisms of action .
Anti-Tuberculosis Activity
Quinoxalines have been explored as potential anti-tuberculosis agents. Their efficacy against Mycobacterium tuberculosis has been investigated, and some derivatives exhibit promising activity. However, optimization is ongoing .
Anti-Malarial Activity
Researchers have evaluated quinoxaline derivatives for anti-malarial effects. These compounds may interfere with the parasite’s life cycle, making them candidates for novel anti-malarial drugs .
Anti-Leishmanial Activity
Quinoxalines have also demonstrated activity against Leishmania parasites, which cause leishmaniasis. These derivatives may offer an alternative treatment approach for this neglected tropical disease .
Anti-HIV Activity
While still in the early stages of investigation, some quinoxaline derivatives exhibit anti-HIV activity. Their potential lies in inhibiting viral replication or entry into host cells .
Anti-Inflammatory Activity
Certain quinoxaline compounds have shown anti-inflammatory effects. Researchers have explored their impact on cytokine production, NF-κB signaling, and inflammatory pathways .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c16-10-1-2-12-13(5-10)18-6-14(19-12)21-7-11(8-21)20-4-3-17-15(22)9-20/h1-2,5-6,11H,3-4,7-9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMSJGBOTFIKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C3=CN=C4C=C(C=CC4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(6-Chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6460314.png)
![4-(6-methyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460315.png)
![4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B6460318.png)
![4-(2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460329.png)


![4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6460353.png)
![2-(methylsulfanyl)-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6460357.png)
![5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B6460363.png)



![2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6460384.png)
![N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6460391.png)